dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine
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Overview
Description
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine typically involves the reaction of pyrrole derivatives with dimethylamine. One common method includes the condensation of pyrrole with dimethylamine in the presence of a suitable catalyst, such as iron (III) chloride, under reflux conditions . Another approach involves the use of acylation reactions where the pyrrole ring is functionalized with dimethylamine groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrole derivatives .
Scientific Research Applications
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole ring fused with a pyrazine ring and show diverse biological activities.
Uniqueness
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is unique due to its specific substitution pattern and the presence of dimethylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2 |
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Molecular Weight |
138.21 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1H-pyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C8H14N2/c1-10(2)6-4-8-3-5-9-7-8/h3,5,7,9H,4,6H2,1-2H3 |
InChI Key |
FATRVMIFLLRGBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC=C1 |
Origin of Product |
United States |
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